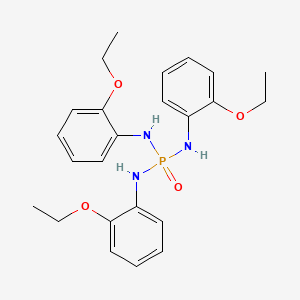![molecular formula C12H14O4 B14366722 1-[5-(But-2-en-1-yl)-2,3,4-trihydroxyphenyl]ethan-1-one CAS No. 91664-14-1](/img/structure/B14366722.png)
1-[5-(But-2-en-1-yl)-2,3,4-trihydroxyphenyl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-(But-2-en-1-yl)-2,3,4-trihydroxyphenyl]ethan-1-one is a chemical compound known for its unique structure and properties It is an aromatic ketone with a but-2-en-1-yl substituent and three hydroxyl groups attached to the phenyl ring
準備方法
The synthesis of 1-[5-(But-2-en-1-yl)-2,3,4-trihydroxyphenyl]ethan-1-one can be achieved through several routes. One common method involves the Claisen–Schmidt condensation reaction, where an aldehyde and a ketone react in the presence of a base to form the desired product . The reaction conditions typically include the use of ethanolic sodium hydroxide at room temperature for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1-[5-(But-2-en-1-yl)-2,3,4-trihydroxyphenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like acyl chlorides. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-[5-(But-2-en-1-yl)-2,3,4-trihydroxyphenyl]ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the production of various chemical products, including pharmaceuticals and cosmetics
作用機序
The mechanism of action of 1-[5-(But-2-en-1-yl)-2,3,4-trihydroxyphenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the carbonyl group play crucial roles in its reactivity and interactions. It can form hydrogen bonds and participate in redox reactions, influencing various biological processes .
類似化合物との比較
1-[5-(But-2-en-1-yl)-2,3,4-trihydroxyphenyl]ethan-1-one can be compared with similar compounds such as:
1-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]ethan-1-one: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
2-Acetylfuran: Another aromatic ketone with different functional groups, used in various industrial applications
特性
CAS番号 |
91664-14-1 |
|---|---|
分子式 |
C12H14O4 |
分子量 |
222.24 g/mol |
IUPAC名 |
1-(5-but-2-enyl-2,3,4-trihydroxyphenyl)ethanone |
InChI |
InChI=1S/C12H14O4/c1-3-4-5-8-6-9(7(2)13)11(15)12(16)10(8)14/h3-4,6,14-16H,5H2,1-2H3 |
InChIキー |
ZYBRIZGILRFXAI-UHFFFAOYSA-N |
正規SMILES |
CC=CCC1=CC(=C(C(=C1O)O)O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


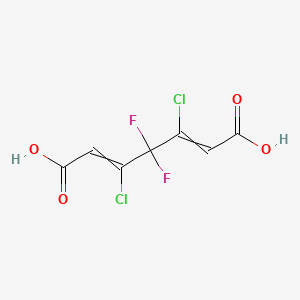
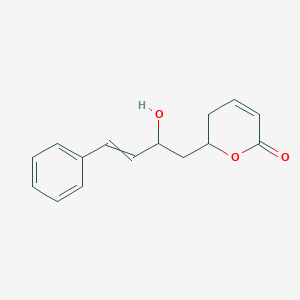
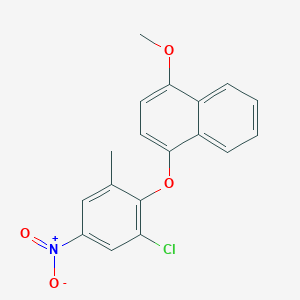
![N-[4-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)butyl]benzamide](/img/structure/B14366652.png)
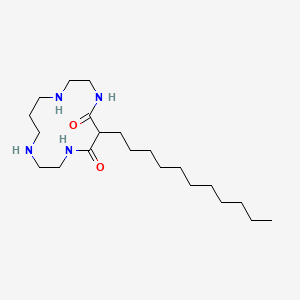
![Benzamide, N-phenyl-3-[(phenylsulfonyl)amino]-](/img/structure/B14366657.png)
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide](/img/structure/B14366661.png)
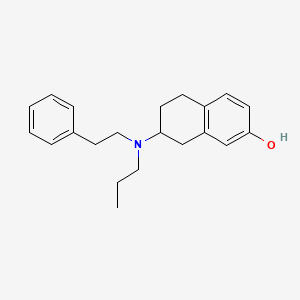
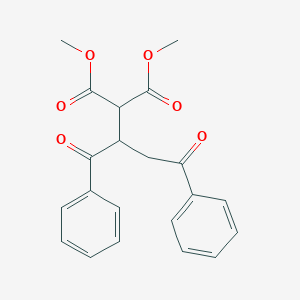
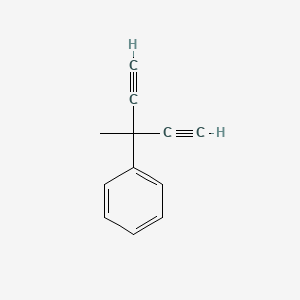
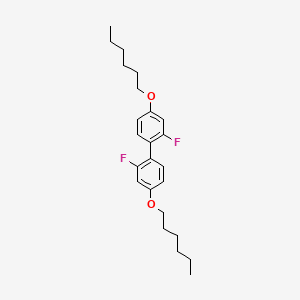
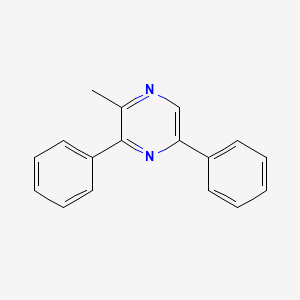
![4-[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14366712.png)
